Rosuvastatin Zinc

描述

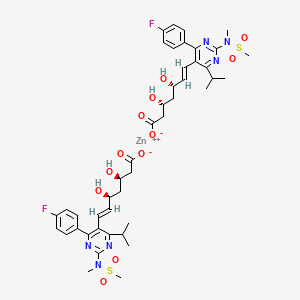

Structure

3D Structure of Parent

属性

CAS 编号 |

953412-08-3 |

|---|---|

分子式 |

C44H54F2N6O12S2Zn |

分子量 |

1026.4 g/mol |

IUPAC 名称 |

zinc bis((E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate) |

InChI |

InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1 |

InChI 键 |

KUQHZGJLQWUFPU-BGRFNVSISA-L |

手性 SMILES |

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2] |

规范 SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2] |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Crystallization of Rosuvastatin Zinc

For Researchers, Scientists, and Drug Development Professionals

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] It is widely prescribed for the treatment of hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis.[2][3][4] While commonly formulated as a calcium salt, the zinc salt of rosuvastatin presents an alternative with distinct physicochemical properties. This document provides an in-depth technical overview of the synthesis and crystallization processes for rosuvastatin zinc, intended for professionals in drug development and chemical research.

Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[1] By blocking this step, rosuvastatin reduces the concentration of intracellular cholesterol in hepatocytes. This, in turn, upregulates the expression of LDL receptors on the cell surface, leading to increased clearance of LDL cholesterol from the bloodstream.[5][6]

Caption: Inhibition of the HMG-CoA reductase enzyme by Rosuvastatin.

Synthesis of this compound

The synthesis of this compound (a 2:1 salt) is achieved by reacting a suitable rosuvastatin precursor with a zinc compound.[2][3] Common starting materials include rosuvastatin free acid, an alkali metal salt of rosuvastatin (e.g., sodium salt), or an ester form like rosuvastatin tertiary butyl ester.[2][7][8] The choice of starting material and zinc source dictates the specific reaction conditions, including solvent, temperature, and purification strategy.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Synthesis

The following protocols are derived from patented synthesis routes and provide detailed methodologies for key transformations.

Protocol 1: Synthesis from Rosuvastatin Free Acid

This method involves the direct reaction of rosuvastatin free acid with an inorganic zinc salt.

-

Dissolution: Dissolve (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methyl-sulphonyl-amino)pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenecarboxylic acid (rosuvastatin acid, 4.16 mmol) in 70 ml of ethyl acetate.[2]

-

Preparation of Zinc Solution: Separately, prepare a solution of zinc chloride (2.0 mmol) in 10 ml of ethanol.[2]

-

Reaction: While stirring the rosuvastatin acid solution continuously, add the zinc chloride solution dropwise over a period of 30 minutes.[2]

-

Heating: Heat the reaction mixture to 50°C and maintain stirring for two hours.[2][7]

-

Cooling and Filtration: Cool the mixture to room temperature and filter to remove any insoluble byproducts.[2][7]

-

Isolation: The filtrate containing the this compound salt is then carried forward to the crystallization/isolation stage.

Protocol 2: Synthesis from Rosuvastatin Sodium Salt

This process starts with a pre-formed alkali metal salt of rosuvastatin, which is then converted to the zinc salt.

-

Preparation of Sodium Salt: Dissolve rosuvastatin acid (4.16 mmol) in 70 ml of ethyl acetate. Add 4.2 ml of a freshly prepared 1.0 mmol/ml ethanolic sodium ethylate solution at room temperature to form the sodium salt in situ.[2][7]

-

Reaction with Zinc: In a separate vessel, prepare an aqueous solution of zinc sulfate (2.0 mmol).[2] React the rosuvastatin sodium salt with the zinc sulfate solution. A particularly preferred method involves reacting the sodium salt with 0.5 molar equivalents of zinc sulfate in an aqueous solution at a temperature between 25 to 40°C.[7][9]

-

Isolation: The product can be isolated either by direct filtration from the aqueous mixture or by extracting the product from the aqueous solution using a water-immiscible solvent.[7]

Protocol 3: Synthesis from Rosuvastatin Tertiary Butyl Ester

This route begins with an ester precursor, which is first hydrolyzed before the salt formation.[8]

-

Ester Hydrolysis: Dissolve rosuvastatin tertiary butyl ester (30.0 g) in ethanol (300 ml). Add an aqueous solution of sodium hydroxide (2.25 g in 225.0 ml water).[8]

-

Stirring: Stir the reaction mass for 60 minutes at 25 to 30°C to ensure complete hydrolysis to the sodium salt.[8]

-

Solvent Removal: Remove the ethanol by distillation under vacuum at 35 to 40°C.[8]

-

Salt Formation: Dissolve the resulting residue in purified water (500.0 ml) and filter. Add a 10% pre-filtered aqueous zinc bromide solution (80.0 ml) dropwise to the clear filtrate at 20 to 25°C.[8]

-

Precipitation: Stir the mixture at 20 to 25°C for 2 hours to allow the this compound salt to precipitate.[8]

-

Isolation: Collect the precipitated solid by filtration for further purification.

Crystallization and Isolation Process

Obtaining this compound in a solid form with high purity and desirable physical properties is a critical step. Early manufacturing processes for rosuvastatin salts often yielded amorphous material that was difficult to filter.[2][3] While amorphous forms are used, crystalline forms are often sought for improved stability and handling characteristics.[2][10]

Caption: A typical workflow for antisolvent crystallization of this compound.

Protocol 4: Antisolvent Precipitation/Crystallization

This is a common method for isolating the product from the reaction solution.

-

Concentration: Take the filtrate from the synthesis reaction (e.g., from Protocol 1) and evaporate the solvent to approximately one-tenth of its original volume.[2][7]

-

Precipitation: Add a tenfold volume of an antisolvent, such as diethyl ether, to the concentrated residue to precipitate the this compound salt.[2][7]

-

Filtration and Drying: Filter the precipitated solid, wash with diethyl ether, and dry at 50°C under vacuum.[2][7]

Protocol 5: Purification via Trituration and Silica Gel Treatment

For further purification, the crude product can be refined using trituration and/or adsorption chromatography.

-

Solvent Evaporation: After the reaction, evaporate the solvent completely to obtain a crude residue.

-

Trituration: Triturate the residue with approximately 50 ml of diethyl ether.[7]

-

Filtration: Filter the resulting suspension to collect the solid product.

-

Silica Gel Treatment (Optional): Dissolve the solids in 50 ml of ethyl acetate and stir the solution with 2 g of silica gel for three hours.[2]

-

Final Isolation: Filter off the silica gel. Evaporate two-thirds of the solvent volume and precipitate the final product by stirring the residue with a tenfold volume of diethyl ether. Filter and dry the purified salt.[2]

Quantitative Data and Product Characteristics

The efficiency of the synthesis and the properties of the final product are critical for pharmaceutical development. The tables below summarize quantitative data reported in patent literature.

Table 1: Summary of this compound Synthesis Conditions and Yields

| Starting Material | Zinc Source | Solvent(s) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|---|

| Rosuvastatin Acid | Zinc Chloride | Ethyl Acetate / Ethanol | 50 | 86% | Starts at 136 | [2][7] |

| Rosuvastatin Acid | Zinc Chloride | Ethyl Acetate / Ethanol | Room Temp. | 77% | Starts at 137 | [2][7] |

| Rosuvastatin Sodium Salt | Zinc Sulfate | Ethyl Acetate / Water | Room Temp. | 81% | Starts at 138 | [2][7] |

| Rosuvastatin Sodium Salt | Zinc Acetate | Ethyl Acetate | Reflux (2 hrs) | 68% | Starts at 137 |[2][7] |

Note: The reported melting points often occur over a wide range, which is characteristic of amorphous or polymorphically impure substances.[10]

Table 2: Notes on Polymorphism of Rosuvastatin Salts

| Salt Form | Polymorphism Notes | Significance | References |

|---|---|---|---|

| Rosuvastatin Calcium | Known to exist in multiple crystalline forms (A, B, B-1, C) and an amorphous form. The amorphous form is commonly used in commercial products (e.g., CRESTOR®). | Polymorphism significantly affects solubility, stability, and bioavailability. Crystalline forms are generally more stable. | [10][11][12] |

| This compound | Early synthesis methods consistently produced amorphous material. Crystalline Form I has since been developed, offering improved stability and reproducible manufacturing. | The development of a stable crystalline form is a significant advancement for formulation, as amorphous forms can be less stable. |[10] |

References

- 1. researchgate.net [researchgate.net]

- 2. US9174945B2 - this compound salt - Google Patents [patents.google.com]

- 3. WO2007119085A1 - this compound salt - Google Patents [patents.google.com]

- 4. Rosuvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. EP2013188B1 - this compound salt - Google Patents [patents.google.com]

- 8. EP2066644A2 - Salts of rosuvastatin and processes for their preparation - Google Patents [patents.google.com]

- 9. CA2649219A1 - this compound salt - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. polimery.umw.edu.pl [polimery.umw.edu.pl]

Physicochemical Properties of Rosuvastatin Zinc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Rosuvastatin Zinc salt, a key active pharmaceutical ingredient (API). The information presented herein is intended to support research, development, and formulation activities by providing detailed data and methodologies.

General Characteristics

This compound is the zinc salt of Rosuvastatin, a competitive inhibitor of HMG-CoA reductase used in the treatment of dyslipidemia. The salt form exists as a 2:1 complex of Rosuvastatin to a zinc cation. It can be prepared by reacting Rosuvastatin with a suitable zinc salt, such as zinc acetate, zinc sulfate, or zinc chloride, in an appropriate solvent.[1][2] The resulting salt can be isolated as either an anhydrous or hydrated form, depending on the solvent system used during its preparation.[1][2] Organic solvents typically yield the anhydrous form, while aqueous solvents produce the hydrated form.[1][2]

Physical Properties

The physical state and thermal behavior of this compound are critical parameters influencing its handling, formulation, and stability.

Physical Appearance

This compound is generally described as a white to off-white powder.

Melting Point

The melting behavior of this compound is dependent on its polymorphic form. The amorphous form does not exhibit a sharp melting point but rather melts over a wide temperature range, starting at approximately 136-138°C.[1][2][3]

Table 1: Melting Point Data for Amorphous this compound

| Property | Value | Reference |

| Melting Start Temperature | 136 - 138 °C | [1][2][3] |

Polymorphism

This compound has been identified in both amorphous and crystalline forms.[2][3] The amorphous form is commonly produced, but a crystalline variant, designated as Form I, has also been developed.[3] The polymorphic form can significantly impact the material's physicochemical properties, including hygroscopicity and stability.[3]

Hygroscopicity

A significant advantage of the crystalline Form I of this compound is its lower hygroscopicity compared to the amorphous form.[3] This property is crucial for ensuring the stability and simplifying the manufacturing of pharmaceutical formulations.[3]

Table 2: Hygroscopicity Data for this compound

| Polymorphic Form | Water Absorption (% by weight) | Reference |

| Amorphous | 1.88% | [3] |

| Crystalline Form I | Significantly less than amorphous form | [3] |

Spectroscopic Properties

Spectroscopic data is fundamental for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound (KBr)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3423 | O-H stretching | [1][2] |

| 1546 | C=O stretching (carboxylate) | [1][2] |

| 1381 | S=O stretching (sulfonamide) | [1][2] |

| 1156 | S=O stretching (sulfonamide) | [1][2] |

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum provides detailed information about the chemical structure of this compound.

Table 4: ¹H-NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Reference |

| 7.72 | dd, J=5.9, 7.7 | Aromatic protons | [1][2] |

| 7.27 | t, J=8.5 | Aromatic protons | [1][2] |

| 6.52 | d, J=15.9 | Vinylic proton | [1][2] |

| 5.54 | dd, J=5.1, 15.9 | Vinylic proton | [1][2] |

| 4.94 | b | OH protons | [1][2] |

| 4.21 | m | CH-OH | [1][2] |

| 3.84 | m | CH-OH | [1][2] |

| 3.55 | s | N-CH₃ | [1][2] |

| 3.46 | s | S-CH₃ | [1][2] |

| 3.40 | m | CH-isopropyl | [1][2] |

| 2.26 | d, J=13.7 | CH₂ | [1][2] |

| 2.16 | dd, J=7.7, 14.5 | CH₂ | [1][2] |

| 1.52 | m | CH₂ | [1][2] |

| 1.38 | m | CH₂ | [1][2] |

| 1.22 | d, J=6.4 | Isopropyl CH₃ | [1][2] |

Physicochemical Parameters

Solubility

Quantitative solubility data for this compound in various solvents is not extensively published. However, its synthesis from Rosuvastatin acid suggests solubility in organic solvents like methanol, ethanol, and ethyl acetate.[1][2] For reference, the solubility of the more common Rosuvastatin Calcium salt has been reported in various solvents.

Table 5: Solubility of Rosuvastatin Calcium in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction Solubility (x 10⁻⁴) | Reference |

| Water | 318.15 | 0.14 | [4] |

| Ethanol | 318.15 | 6.81 | [4] |

| 1-Butanol | 318.15 | 8.20 | [4] |

| 2-Butanol | 318.15 | 1.08 | [4] |

| Ethylene Glycol | 318.15 | 5.03 | [4] |

| Isopropyl Alcohol | 318.15 | 5.66 | [4] |

| Propylene Glycol | 318.15 | 189.00 | [4] |

Stability

This compound is reported to be stable towards heat and light, which is advantageous for pharmaceutical processing and formulation.[1] Stability studies have shown that it remains stable under long-term storage conditions (e.g., 18 months at 25°C/60% RH). Forced degradation studies indicate that Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions, while being relatively stable under neutral and basic conditions.

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducible results.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound powder.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) and pack it down to a height of 2.5-3.5 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1 °C/minute) when approaching the expected melting temperature.

-

Observation: Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the solute).

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility from the measured concentration.

References

- 1. A novel method to measure the glass and melting transitions of pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of rosuvastatin calcium in different neat solvents at different temperatures [inis.iaea.org]

The Core Mechanism of Rosuvastatin in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin is a potent synthetic statin prescribed for the management of dyslipidemia and the primary and secondary prevention of cardiovascular events.[1][2] As a member of the statin class, its primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C), a key risk factor for atherosclerotic cardiovascular disease.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of rosuvastatin in lipid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the query specified "rosuvastatin zinc," the vast majority of clinical and pharmacological data pertains to rosuvastatin calcium, the most common salt form.[4] Studies have shown that the lipid-lowering effects of rosuvastatin are independent of zinc supplementation, suggesting the core mechanism resides within the rosuvastatin molecule itself.[5][6][7]

Primary Mechanism of Action: Inhibition of HMG-CoA Reductase

The cornerstone of rosuvastatin's efficacy lies in its competitive and reversible inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the hepatic cholesterol biosynthesis pathway.[2][9]

Rosuvastatin exhibits a high affinity for the active site of HMG-CoA reductase, significantly greater than the natural substrate, HMG-CoA.[9] This potent inhibition leads to a cascade of events within the hepatocyte, ultimately resulting in reduced circulating LDL-C levels. The inhibition kinetics of rosuvastatin are competitive with respect to HMG-CoA and non-competitive with respect to the cofactor NADPH.[8][10]

Signaling Pathway of Rosuvastatin Action

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. droracle.ai [droracle.ai]

- 5. The beneficial effects of rosuvastatin are independent of zinc supplementation in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Molecular structure and characterization of Rosuvastatin Zinc

An In-depth Technical Guide: Molecular Structure and Characterization of Rosuvastatin Zinc

Abstract

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia.[1][2] The zinc salt of rosuvastatin (this compound) is a specific form of this active pharmaceutical ingredient (API) that offers distinct physicochemical properties. A thorough understanding of its molecular structure and solid-state characteristics is paramount for drug development, formulation, and ensuring quality control. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, and details the key analytical techniques used for its characterization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate a deeper understanding of this important pharmaceutical compound.

Molecular Structure and Physicochemical Properties

This compound is a salt complex where two molecules of rosuvastatin coordinate with a central zinc (Zn²⁺) ion.[3] This 2:1 stoichiometric relationship is crucial to its molecular identity.[4] The coordination occurs through the carboxylic acid group of the rosuvastatin molecules.[3] The active moiety, rosuvastatin, has two chiral centers, with the clinically active form possessing a (3R, 5S) geometry.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | zinc bis((E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate) | [6] |

| Molecular Formula | C₄₄H₅₄F₂N₆O₁₂S₂Zn | [6][7][8] |

| Molecular Weight | 1026.4 g/mol | [6][8][9] |

| CAS Number | 953412-08-3 | [6][8] |

| Stereochemistry | (3R, 5S) Absolute | [5][9] |

| Physical Form | White powder | [5] |

| Solubility | Slightly soluble in water; freely soluble in ethanol, methylene chloride, and dimethylformamide. | [5] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of rosuvastatin, often in its free acid or alkali metal salt form, with a suitable zinc salt.[4][10] The resulting complex precipitates from the reaction mixture and is then isolated.

General Experimental Protocol for Synthesis

This protocol is a generalized representation based on common patent literature.[4][10]

-

Dissolution: Dissolve (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulphonyl-amino)pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenecarboxylic acid (Rosuvastatin) or its sodium salt in a suitable organic solvent, such as ethyl acetate or ethanol.

-

Reagent Preparation: In a separate vessel, prepare a solution of a zinc salt (e.g., zinc chloride or zinc acetate) in an alcohol, such as ethanol. A molar ratio of approximately 2:1 of Rosuvastatin to the zinc salt is used.

-

Reaction: Slowly add the zinc salt solution to the rosuvastatin solution at a controlled temperature, typically ranging from room temperature to 50°C, under continuous stirring.

-

Precipitation & Isolation: Stir the reaction mixture for a period of two to several hours to allow for the formation of the this compound salt. The product may precipitate directly or can be precipitated by adding an anti-solvent like diethyl ether.

-

Filtration and Drying: Collect the precipitate by filtration, wash it with a suitable solvent to remove any unreacted starting materials, and dry the final product under vacuum at an elevated temperature (e.g., 50°C).[4]

Caption: Diagram 1: General Synthesis Workflow for this compound.

Analytical Characterization

A multi-technique approach is required for the comprehensive characterization of this compound, confirming its identity, purity, structure, and solid-state properties.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups.

¹H-NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H-NMR) is used to confirm the chemical structure of the rosuvastatin moiety. While spectra are typically run on the parent rosuvastatin acid due to solubility, the key proton signals remain characteristic in the salt form.

-

Experimental Protocol:

-

Dissolve a small amount of the parent rosuvastatin in a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard.

-

Acquire the spectrum using a ¹H-NMR spectrometer (e.g., 300 MHz).

-

Process the data to identify chemical shifts (ppm), coupling constants (Hz), and integration values.[3]

-

Table 2: Representative ¹H-NMR Spectral Data for the Rosuvastatin Moiety

| Chemical Shift (ppm) | Multiplicity & Protons | Assignment |

| 1.23 | d, 6H | Isopropyl methyl groups (-CH(CH₃)₂) |

| 3.56 | t, 3H | Methylsulfonyl group (-SO₂CH₃) |

| 4.32 - 4.81 | s, 1H | Hydroxyl proton on aliphatic chain |

| 6.25, 6.65 | s, 2H | Ethylene protons (-CH=CH-) |

| 7.30, 8.15 | dd, 6H | Benzyl protons (fluorophenyl ring) |

| 10.25 | s, 1H | Carboxylic acid proton (-COOH) |

| (Note: Data is for the parent acid in CDCl₃. The carboxylic proton signal at 10.25 ppm is absent in the zinc salt form. Source:[3]) |

Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify functional groups and confirm the coordination of the carboxylate group to the zinc ion. In the zinc salt, the characteristic C=O stretching vibration of the carboxylic acid is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion.

Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for confirming the molecular weight and elucidating the structure of rosuvastatin and its potential degradation products or impurities.[11][12]

Crystallographic Characterization

The solid-state form of an API can significantly impact its stability, solubility, and bioavailability. This compound can exist in both amorphous and crystalline forms.[10][13]

X-Ray Powder Diffraction (XRPD) XRPD is the primary technique for distinguishing between amorphous and crystalline materials. Amorphous forms produce a broad, featureless halo, while crystalline forms yield a distinct pattern of sharp peaks at specific diffraction angles (2θ).[14] A specific crystalline form, designated "Form I," has been identified for this compound.[15]

-

Experimental Protocol:

-

Gently pack a small amount of the this compound powder into a sample holder.

-

Place the sample holder in the XRPD instrument.

-

Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation).

-

Record the intensity of the diffracted X-rays as a function of the 2θ angle, typically over a range of 4° to 35°.

-

Compare the resulting diffractogram to reference patterns to identify the solid-state form.

-

Table 3: Characteristic XRPD Peaks for Crystalline Form I of this compound

| Diffraction Angle (2θ) | Relative Intensity |

| 6.621 | > 50% |

| 9.920 | > 20% |

| 11.213 | > 20% |

| 13.248 | > 20% |

| 16.127 | > 20% |

| 17.230 | > 20% |

| 18.756 | > 50% |

| 19.089 | > 50% |

| 19.505 | > 50% |

| 22.466 | > 50% |

| (Source:[15]) |

Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for assessing the thermal stability, hydration state, and purity of the API.[16][17]

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. Amorphous this compound does not show a sharp melting point but may exhibit a broad endotherm corresponding to water loss, followed by thermal degradation.[14][18] A patent for an amorphous form reports that melting begins around 136-137°C and occurs over a wide range.[4][13]

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is primarily used to quantify the amount of volatile components, such as water or residual solvents, and to determine the thermal decomposition profile of the material.[14]

-

Experimental Protocol (Simultaneous TGA-DSC):

-

Accurately weigh a small amount (typically 2-5 mg) of this compound into an appropriate crucible (e.g., aluminum).

-

Place the crucible into the simultaneous TGA-DSC analyzer.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss (TGA) and heat flow (DSC) simultaneously as a function of temperature.

-

Visualization of Analytical Workflows

Caption: Diagram 2: Comprehensive Analytical Characterization Workflow.

Caption: Diagram 3: Logical Flow for Solid-State Form Identification.

Conclusion

The comprehensive characterization of this compound is a critical activity in pharmaceutical development and manufacturing. Its molecular structure is defined by the 2:1 coordination of rosuvastatin molecules to a central zinc ion. A combination of spectroscopic (NMR, IR, MS), crystallographic (XRPD), and thermal (DSC, TGA) analyses provides a complete profile of the molecule. This multi-faceted analytical approach is essential for confirming the identity and structure, determining the solid-state form (amorphous vs. crystalline), assessing purity, and ensuring the overall quality and stability of this compound as an active pharmaceutical ingredient. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals working with this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. saudijournals.com [saudijournals.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. US9174945B2 - this compound salt - Google Patents [patents.google.com]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 6. This compound | C44H54F2N6O12S2Zn | CID 23729485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Page loading... [guidechem.com]

- 9. GSRS [precision.fda.gov]

- 10. EP2013188B1 - this compound salt - Google Patents [patents.google.com]

- 11. Identification of transformation products of rosuvastatin in water during ZnO photocatalytic degradation through the use of associated LC-QTOF-MS to computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. JP5702778B2 - Crystalline Form I of this compound Salt - Google Patents [patents.google.com]

- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. EP2066644A2 - Salts of rosuvastatin and processes for their preparation - Google Patents [patents.google.com]

Early-Stage In Vitro Studies of Rosuvastatin Zinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. While the calcium salt of rosuvastatin is the most common formulation, interest in other salt forms, such as Rosuvastatin Zinc, is emerging. This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of this compound. It details the synthesis and physicochemical characterization of this compound and outlines key in vitro experimental protocols to assess its biological activity. Due to the limited published in vitro biological data specifically for this compound, this guide draws upon established methodologies from studies on Rosuvastatin Calcium to provide a robust framework for future research. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of novel statin formulations.

Introduction

Rosuvastatin is a synthetic statin that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, rosuvastatin effectively reduces endogenous cholesterol production, leading to an upregulation of LDL receptors in the liver and increased clearance of LDL cholesterol from the circulation. While Rosuvastatin Calcium is the widely used pharmaceutical form, the exploration of alternative salt forms like this compound is driven by the potential for altered physicochemical properties, such as solubility and stability, which could influence its biopharmaceutical profile.

This guide focuses on the foundational in vitro studies essential for the early-stage assessment of this compound. It covers the synthesis and characterization, and provides detailed experimental protocols for evaluating its potential therapeutic effects, including anti-inflammatory, antioxidant, and cytotoxic activities.

Synthesis and Physicochemical Characterization of this compound

The synthesis of this compound typically involves the reaction of Rosuvastatin or its salt with a zinc salt in a suitable solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of metal complexes of rosuvastatin.[1][2]

Materials:

-

Rosuvastatin

-

Zinc Chloride (ZnCl₂)

-

Methanol

-

Orthophosphoric acid

-

Thermostat

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) system (methanol:chloroform, 4:6)

-

Rotary evaporator

Procedure:

-

Prepare a methanolic solution of Rosuvastatin.

-

Prepare a methanolic solution of Zinc Chloride.

-

Mix the Rosuvastatin and Zinc Chloride solutions in a 2:1 molar ratio (Rosuvastatin:Zinc).

-

Add 2-3 drops of orthophosphoric acid to the reaction mixture.

-

Set up the reaction flask for reflux in a thermostat at 80°C for 3-5 hours.

-

Monitor the completion of the reaction using a TLC system (methanol:chloroform, 4:6).

-

Once the reaction is complete, filter the solution.

-

Evaporate the solvent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting precipitate for purification.

-

Determine the melting point and other physical characteristics of the synthesized this compound.

Physicochemical Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its structure and purity.

| Parameter | Method | Expected Outcome |

| Structure | Infrared (IR) Spectroscopy | Confirms the coordination of the zinc atom with the carboxylic group of rosuvastatin. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure of the complex. | |

| Elemental Analysis | CHN Elemental Microanalysis | Determines the percentage of carbon, hydrogen, and nitrogen to confirm the empirical formula. |

| Morphology | X-ray Powder Diffraction (XRPD) | Determines the crystalline or amorphous nature of the salt. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determines the melting point and thermal stability. |

| Solubility | Shake-flask method in various solvents | Determines the solubility profile, which is crucial for predicting oral bioavailability. |

Table 1: Physicochemical Characterization of this compound

In Vitro Biological Evaluation: A Framework

While specific in vitro biological data for Rosuvastastin Zinc is not extensively available, the following sections outline key experimental protocols based on studies with Rosuvastatin Calcium. These protocols provide a solid foundation for evaluating the biological activity of this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of atherosclerosis. Statins have been shown to possess anti-inflammatory properties independent of their lipid-lowering effects. The NF-κB signaling pathway is a critical regulator of inflammation.

This protocol is designed to assess the effect of this compound on the activation of the NF-κB signaling pathway in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Cell culture medium and supplements

-

Western blotting apparatus and reagents

-

Antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin)

Procedure:

-

Culture HUVECs to confluence in appropriate cell culture plates.

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce inflammation and activate the NF-κB pathway.

-

Lyse the cells and extract total protein.

-

Perform Western blotting to detect the levels of phosphorylated p65 (the active form) and total p65.

-

Quantify the band intensities and normalize the phosphorylated p65 levels to total p65 and the loading control.

-

A reduction in the ratio of phospho-p65 to total p65 in the presence of this compound would indicate its anti-inflammatory activity.

Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Antioxidant Activity

Oxidative stress plays a significant role in the development of atherosclerosis. Statins have been reported to possess antioxidant properties.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of this compound from the stock solution.

-

Prepare a methanolic solution of DPPH.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound, ascorbic acid (positive control), or methanol (blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Figure 2: Workflow for the DPPH radical scavenging assay.

Cytotoxic Activity

While beneficial for their lipid-lowering effects, it is crucial to assess the potential cytotoxicity of new drug formulations. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

This protocol can be used to evaluate the cytotoxic effects of this compound on a relevant cell line, such as human liver cancer cells (HepG2), as the liver is the primary site of action for statins.

Materials:

-

HepG2 cells

-

This compound

-

Doxorubicin (as a positive control for cytotoxicity)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and doxorubicin for 24, 48, or 72 hours. Include untreated cells as a negative control.

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

| Cell Line | Treatment Duration (hours) | IC₅₀ (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | Not Specified | 96.12 | [3][4] |

| A-375 (Melanoma) | 72 | 2.3 µM | [5] |

| WM1552C (Melanoma) | 72 | > 10 µM | [5] |

| BJ (Normal Fibroblasts) | 72 | 7.4 µM | [5] |

Table 2: Published IC₅₀ values for Rosuvastatin (calcium salt) in various cell lines. (Note: These values are for Rosuvastatin Calcium and serve as a reference for potential studies on this compound).

In Vitro Permeability Studies

Assessing the intestinal permeability of a drug is crucial for predicting its oral absorption. The Caco-2 cell monolayer model is a widely accepted in vitro method for this purpose as it mimics the human intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

This compound

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

LC-MS/MS or HPLC for drug quantification

Procedure:

-

Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

-

Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical).

-

For apical-to-basolateral transport, add this compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

-

For basolateral-to-apical transport, add this compound to the basolateral chamber and collect samples from the apical chamber.

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.

-

Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

-

The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the drug is a substrate for efflux transporters.

| Statin | P-gp Substrate | BCRP Substrate | MRP2 Substrate | Reference |

| Rosuvastatin | Yes | Yes | Yes | [6][7] |

| Atorvastatin | Yes | Yes | Yes | [6][7] |

| Fluvastatin | Yes | Yes | Yes | [6][7] |

Table 3: Efflux transporter interactions of various statins determined in Caco-2 cell models.

Conclusion

This technical guide provides a comprehensive framework for the early-stage in vitro evaluation of this compound. It outlines the synthesis and characterization of this novel salt form and details essential in vitro assays for assessing its biological activity. While direct in vitro biological data for this compound is currently limited, the established protocols for Rosuvastatin Calcium presented here offer a clear and robust path for future research. The data generated from these studies will be crucial in determining the potential advantages of this compound over existing formulations and will inform its further development as a therapeutic agent. Researchers are encouraged to utilize these methodologies to build a comprehensive in vitro profile of this compound, thereby contributing to the advancement of cardiovascular therapeutics.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. [PDF] Synthesis and Spectroscopic Characterization of Metal Complexes of Rosuvastatin | Semantic Scholar [semanticscholar.org]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of transporter knockdown Caco-2 cells to investigate the in vitro efflux of statin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pleiotropic Effects of Rosuvastatin in Cardiovascular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent synthetic statin, is a cornerstone in the management of dyslipidemia and the prevention of cardiovascular diseases. Beyond its well-established lipid-lowering effects, rosuvastatin exhibits a wide range of "pleiotropic" effects that are independent of its action on cholesterol synthesis.[1][2][3] These effects contribute significantly to its cardiovascular protective properties and include anti-inflammatory, antioxidant, and direct vascular benefits. This technical guide provides a comprehensive overview of the pleiotropic effects of rosuvastatin in various cardiovascular models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

A noteworthy area of investigation has been the potential synergistic effect of combining rosuvastatin with mineral supplements like zinc, given zinc's known antioxidant and anti-inflammatory properties.[4][5] However, clinical studies have consistently shown that the beneficial effects of rosuvastatin are independent of zinc supplementation.[2][3][4] Treatment with rosuvastatin does not significantly impact zinc status in patients, and the addition of zinc does not appear to enhance the hypolipidemic or pleiotropic effects of the drug.[2][3][4][5][6]

Data Presentation

The following tables summarize the quantitative data on the pleiotropic effects of rosuvastatin from various studies.

Table 1: Effects of Rosuvastatin on Lipid Profile and Inflammatory Markers

| Parameter | Model/Study Population | Rosuvastatin Dose | Duration | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | Percentage Change | p-value | Reference |

| Total Cholesterol | Coronary Artery Disease Patients | 10 mg/day | 4 months | 183.4 ± 38.2 mg/dL | 124.7 ± 28.9 mg/dL | -32.0% | <0.001 | [2] |

| LDL-Cholesterol | Coronary Artery Disease Patients | 10 mg/day | 4 months | 110.1 ± 33.5 mg/dL | 58.5 ± 24.9 mg/dL | -46.9% | <0.001 | [2] |

| HDL-Cholesterol | Coronary Artery Disease Patients | 10 mg/day | 4 months | 44.5 ± 11.2 mg/dL | 46.1 ± 10.9 mg/dL | +3.6% | >0.05 | [2] |

| Triglycerides | Coronary Artery Disease Patients | 10 mg/day | 4 months | 144.0 ± 64.7 mg/dL | 100.5 ± 43.4 mg/dL | -30.2% | <0.001 | [2] |

| hs-CRP | Coronary Artery Disease Patients | 10 mg/day | 4 months | 0.23 ± 0.29 mg/dL | 0.13 ± 0.15 mg/dL | -43.5% | <0.05 | [2] |

| hs-CRP | Patients with atherosclerosis | 10 mg/day | 4 months | Not Specified | Not Specified | Significant Reduction | Not Specified | [4] |

| C-reactive protein | Patients with low-to-moderate cardiovascular risk | 20 mg/day | Not Specified | Not Specified | Not Specified | Significant Decrease | p = 0.045 | [7] |

| Interleukin-6 | Patients with stable COPD | 10 mg/day | 12 weeks | 4.1 pg/mL | 4.1 pg/mL (stable) | 0% | Significant difference vs. placebo | [8] |

Table 2: Effects of Rosuvastatin on Endothelial Function and Oxidative Stress

| Parameter | Model/Study Population | Rosuvastatin Dose | Duration | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | Percentage Change | p-value | Reference |

| Flow-Mediated Dilation (FMD) | Patients with Inflammatory Joint Diseases | Not Specified | Not Specified | 7.10 ± 3.14 % | 8.70 ± 2.98 % | +22.5% | < 0.001 | [9] |

| Reactive Hyperemia Index | Patients with stable COPD and elevated hsCRP | 10 mg/day | 12 weeks | ~2.5 | ~2.8 | ~+12% | Significant vs. placebo | [8] |

| Superoxide Dismutase (SOD) Activity | Coronary Artery Disease Patients | 10 mg/day | 4 months | 1184 ± 193 U/g Hb | 1205 ± 195 U/g Hb | +1.8% | >0.05 | [2] |

| Glutathione Peroxidase (GPx) Activity | Coronary Artery Disease Patients | 10 mg/day | 4 months | 43.5 ± 8.1 U/g Hb | 44.2 ± 8.3 U/g Hb | +1.6% | >0.05 | [2] |

| Malondialdehyde (MDA) | LPS-challenged mice | Not Specified | Not Specified | Not Specified | Significantly decreased vs. LPS group | Not Specified | Not Specified | [10] |

| Reactive Oxygen Species (ROS) | LPS-challenged H9C2 cells | Not Specified | Not Specified | Not Specified | Significantly decreased vs. LPS group | Not Specified | Not Specified | [10] |

Table 3: Effects of Rosuvastatin on Plaque Stability

| Parameter | Model/Study Population | Rosuvastatin Dose | Duration | Observation | p-value | Reference |

| Shear Strain (SS) in total plaques | New Zealand rabbits with atherosclerosis | 1.5 mg/kg/day | Not Specified | No significant change vs. baseline | Not Specified | [11] |

| Area Strain (AS) in total plaques | New Zealand rabbits with atherosclerosis | 1.5 mg/kg/day | Not Specified | No significant change vs. baseline | Not Specified | [11] |

| SS in plaque shoulder | New Zealand rabbits with atherosclerosis | 1.5 mg/kg/day | Not Specified | -0.87 ± 3.31% change from baseline | p = 0.028 (vs. control) | [11] |

| AS in plaque shoulder | New Zealand rabbits with atherosclerosis | 1.5 mg/kg/day | Not Specified | -2.75 ± 5.97% change from baseline | p = 0.009 (vs. control) | [11] |

| High-echoic plaque area | Ischemic stroke patients | 5 mg/day | 6 months | +65.8% change | p < 0.001 (vs. control) | [12] |

Experimental Protocols

Evaluation of Rosuvastatin with or without Zinc and Selenium Supplementation in Coronary Artery Disease Patients

-

Study Design: A double-blind, randomized, placebo-controlled trial.[2][6]

-

Participants: 76 patients with coronary artery disease.[2][6]

-

Intervention:

-

Primary Outcome Measures:

-

Lipid Profile: Total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides were measured at baseline and after 4 months.[2][6]

-

Inflammatory Marker: High-sensitivity C-reactive protein (hs-CRP) was measured at baseline and after 4 months.[2][6]

-

Oxidative Stress Markers: Activities of glutathione peroxidase (GPx) and superoxide dismutase (SOD) in erythrocytes were determined.[2][6]

-

Mineral Status: Zinc and selenium concentrations in plasma and erythrocytes were measured.[2][6]

-

-

Statistical Analysis: Significance was determined using an α of 5% (two-tailed).[5]

Investigation of Rosuvastatin's Effect on Plaque Stability in an Animal Model

-

Animal Model: 14 purebred New Zealand rabbits.[11]

-

Induction of Atherosclerosis: Rabbits were fed a high-cholesterol diet, and the abdominal aorta endothelium was injured with a balloon catheter after 2 weeks.[11]

-

Intervention: At week 13, rabbits were randomized to:

-

Plaque Analysis:

-

Intravascular Ultrasound Elastography (IVUSE): IVUS images of the abdominal aortas were acquired to construct elastograms. Shear strain (SS) and area strain (AS) were calculated for total plaques and the shoulder of eccentric plaques.[11]

-

Histological Analysis: Lipid deposition, macrophage infiltration, and apoptosis in plaques were assessed.[11]

-

-

Biochemical Analysis: Serum triglycerides and LDL-C levels were measured.[11]

Assessment of Rosuvastatin's Cardioprotective Effects in a Sepsis-Induced Cardiac Injury Model

-

In Vivo Model: Lipopolysaccharide (LPS)-challenged mice.[10]

-

In Vitro Model: LPS-challenged H9C2 cardiomyocytes.[10]

-

Intervention: Treatment with rosuvastatin.

-

Outcome Measures:

-

Cardiac Function and Injury: Assessed by echocardiography and serum levels of lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin I (cTnI).[10]

-

Apoptosis: Evaluated in myocardial tissue and H9C2 cells.[10]

-

Oxidative Stress: Measured by malondialdehyde (MDA) content, NADPH activity, reactive oxygen species (ROS) production, and superoxide dismutase (SOD) activity.[10]

-

Inflammation and Signaling Pathways: Expression of NLRP3, ASC, pro-caspase-1, TLR4, and p65, and levels of TNF-α, IL-1β, IL-18, and IL-6 were determined.[10]

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Signaling pathways modulated by Rosuvastatin's pleiotropic effects.

Caption: A representative experimental workflow for studying plaque stability.

Caption: Rosuvastatin's inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway.

Caption: Rosuvastatin's activation of the Akt/Nrf2/HO-1 antioxidant pathway.

References

- 1. Pleiotropic antioxidant potential of rosuvastatin in preventing cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The hypolipidemic and pleiotropic effects of rosuvastatin are not enhanced by its association with zinc and selenium supplementation in coronary artery disease patients: a double blind randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and immunomodulatory effects of rosuvastatin in patients with low-to-moderate cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Statin helped endothelial function in COPD subgroup | MDedge [mdedge.com]

- 9. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rosuvastatin corrects oxidative stress and inflammation induced by LPS to attenuate cardiac injury by inhibiting the NLRP3/TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of rosuvastatin on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rosuvastatin may stabilize atherosclerotic aortic plaque: transesophageal echocardiographic study in the EPISTEME trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosuvastatin-Zinc Coordination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. Its chemical structure, featuring a carboxylate group, lends itself to coordination with metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of rosuvastatin with zinc, focusing on the formation, characterization, and potential implications of the resulting metal complex. This document details the synthesis and characterization of the rosuvastatin-zinc complex, presents available quantitative data, and explores the potential interplay between rosuvastatin, zinc, and relevant biological signaling pathways.

Introduction to Rosuvastatin and its Coordination Potential

Rosuvastatin is a synthetic statin characterized by a heptenoic acid chain, which is the active moiety responsible for its therapeutic effect.[1] The presence of a carboxylic acid group, along with hydroxyl functionalities, makes rosuvastatin a potential ligand for metal ions. The carboxylate group can act as a Lewis base, donating electron density to a metal cation (a Lewis acid) to form a coordination complex. This interaction is of significant interest as it can influence the drug's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, the formation of metal complexes could modulate the drug's biological activity or lead to novel therapeutic applications.

Zinc is an essential trace element in the human body, playing a crucial role as a cofactor in numerous enzymes and transcription factors. Given the potential for co-administration of rosuvastatin with supplements containing zinc, understanding their chemical interaction is vital.

Synthesis and Characterization of Rosuvastatin-Zinc Complex

The synthesis of a rosuvastatin-zinc complex has been reported in the literature, typically involving the reaction of rosuvastatin with a zinc salt in a suitable solvent.[2] The resulting complex is a stable entity where two rosuvastatin molecules coordinate with a central zinc ion.

Stoichiometry of the Complex

The stoichiometry of the rosuvastatin-zinc complex has been determined to be 1:2 (metal:ligand), meaning one zinc ion coordinates with two rosuvastatin molecules.[2] This has been established through techniques such as conductometric titration and the method of continuous variation (Job's plot).[2] PubChem also identifies "Rosuvastatin Zinc" as a chemical entity with a molecular formula of C44H54F2N6O12S2Zn, confirming the 2:1 ligand-to-metal ratio.[3]

Mode of Coordination

Spectroscopic evidence from Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy indicates that the coordination between rosuvastatin and the zinc ion occurs primarily through the carboxylate group of the rosuvastatin molecule.[2]

Quantitative Data

The following tables summarize the available quantitative data for the rosuvastatin-zinc complex based on published literature.

| Parameter | Value | Method of Determination | Reference |

| Stoichiometry (Zn:Ros) | 1:2 | Conductometric Titration, Job's Plot | [2] |

| Molecular Formula | C44H54F2N6O12S2Zn | - | [3] |

| Molecular Weight | 1026.4 g/mol | - | [3] |

| Characteristic IR Peaks (cm⁻¹) | Rosuvastatin | Rosuvastatin-Zinc Complex | Assignment | Reference |

| ν(C=O) of carboxylic acid | 1654 | 1651 | Stretching | [2] |

| ν(O-H) of carboxylic acid | 3625-3200 | 3209-3100 | Stretching | [2] |

| ¹H NMR Chemical Shifts (δ, ppm) | Rosuvastatin | Rosuvastatin-Zinc Complex | Assignment | Reference |

| Carboxylic acid proton (-COOH) | 10.25 | 10.85 | Downfield shift indicates coordination | [2] |

| Methylene protons adjacent to C=O | 3.56 | 1.16 | Significant upfield shift upon complexation | [2] |

Experimental Protocols

Synthesis of Rosuvastatin-Zinc Complex

This protocol is adapted from the method described by Tabassum et al. (2017).[2]

Materials:

-

Rosuvastatin

-

Zinc chloride (ZnCl₂)

-

Methanol

-

Deionized water

-

Thermostat

-

Reflux condenser

-

TLC plates (silica gel)

-

Developing solvent (e.g., methanol:chloroform 4:6)

-

Rotary evaporator

Procedure:

-

Dissolve a calculated amount of rosuvastatin in methanol.

-

In a separate flask, dissolve a stoichiometric amount of zinc chloride (1:2 molar ratio of Zn:Rosuvastatin) in methanol.

-

Add the zinc chloride solution to the rosuvastatin solution with stirring.

-

The reaction mixture is refluxed at a controlled temperature (e.g., 80°C) for several hours (e.g., 5 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the solution to remove any insoluble impurities.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude complex.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Characterization Methods

Objective: To determine the stoichiometry of the complex.

Procedure:

-

Prepare equimolar solutions of rosuvastatin and zinc chloride in a suitable solvent (e.g., methanol).

-

Titrate the rosuvastatin solution with the zinc chloride solution.

-

Measure the conductance of the solution after each addition of the titrant.

-

Plot the conductance as a function of the volume of titrant added.

-

The inflection point in the titration curve indicates the stoichiometric ratio of the complex.

Objective: To confirm the stoichiometry of the complex.

Procedure:

-

Prepare a series of solutions containing varying mole fractions of rosuvastatin and zinc chloride, keeping the total molar concentration constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

-

Plot the absorbance versus the mole fraction of one of the components.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Objective: To identify the functional groups involved in coordination.

Procedure:

-

Obtain the FT-IR spectrum of pure rosuvastatin and the synthesized rosuvastatin-zinc complex.

-

Compare the spectra, paying close attention to the vibrational frequencies of the carboxylic acid and hydroxyl groups.

-

A shift in the characteristic absorption bands of the carboxylate group is indicative of its involvement in the coordination with the zinc ion.

Objective: To further elucidate the structure of the complex in solution.

Procedure:

-

Dissolve pure rosuvastatin and the synthesized complex in a suitable deuterated solvent.

-

Acquire the ¹H NMR spectra for both samples.

-

Compare the chemical shifts of the protons, particularly the acidic proton of the carboxylic acid and adjacent protons.

-

Changes in the chemical shifts upon complexation provide information about the binding site.

Potential Signaling Pathway Interactions

While the direct biological activity of the rosuvastatin-zinc complex is not yet fully elucidated, the individual roles of rosuvastatin and zinc in cellular signaling suggest potential areas of interplay. Rosuvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase. Zinc is a known modulator of various signaling pathways, including the NF-κB pathway, which is also influenced by rosuvastatin.

HMG-CoA Reductase Pathway and Zinc

The HMG-CoA reductase pathway is central to cholesterol biosynthesis. Some evidence suggests that the synthesis of HMG-CoA reductase itself may be zinc-dependent. This implies that cellular zinc levels could potentially influence the efficacy of statins.

NF-κB Signaling Pathway

Both rosuvastatin and zinc have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. Rosuvastatin can suppress NF-κB activation, contributing to its anti-inflammatory effects. Zinc also plays a complex role in regulating NF-κB activity. The formation of a rosuvastatin-zinc complex, or the simultaneous presence of both entities, could therefore lead to a synergistic or antagonistic effect on this critical inflammatory pathway.

Visualizations

References

Discovery and development of Rosuvastatin Zinc as a drug candidate

An In-depth Technical Guide on the Discovery and Development of Rosuvastatin Zinc

The discovery of HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase inhibitors, collectively known as statins, marked a pivotal breakthrough in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1] Hypercholesterolemia is a primary risk factor for atherosclerosis, which can lead to severe cardiovascular, cerebrovascular, and peripheral vascular conditions.[1] Statins function by inhibiting the rate-limiting enzyme in the cholesterol biosynthesis pathway, HMG-CoA reductase (HMGR), thereby reducing endogenous cholesterol production.[1][2]

The journey began in the 1970s when Japanese microbiologist Akira Endo discovered the first natural HMGR inhibitor, mevastatin (compactin), in a fermentation broth of Penicillium citrinum.[1][3] This was followed by the discovery of lovastatin from Aspergillus terreus, which became the first statin to be approved for commercial use in 1987.[4][5]

Subsequent research focused on creating synthetic statins with improved efficacy, safety, and pharmacokinetic profiles.[6] Rosuvastatin, a fully synthetic "super statin" discovered by Shionogi Pharmaceuticals, emerged as a highly potent agent with superior LDL-cholesterol (LDL-C) lowering capabilities.[7][8][9] Its development represents a significant milestone in medicinal chemistry, combining a deep understanding of enzyme-inhibitor interactions with advanced synthetic strategies.[7]

Like many pharmaceuticals, the active rosuvastatin moiety is formulated as a salt to improve its stability and handling. While rosuvastatin calcium is the most common form, this compound was developed as an alternative salt form. This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical development of rosuvastatin, with a specific focus on the emergence of this compound as a drug candidate.

Discovery, Design, and Rationale

The primary goal in the evolution of statins was to enhance the binding affinity and selectivity for the HMG-CoA reductase enzyme, particularly in the liver, the main site of cholesterol synthesis.[1] Rosuvastatin's design incorporated unique structural features to achieve this objective.

Unlike earlier statins derived from natural products, rosuvastatin is a fully synthetic compound.[8] Its structure includes a fluorophenyl group, common to Type 2 statins, which creates additional polar interactions with the enzyme.[1] The most distinctive feature of rosuvastatin is its polar methanesulfonamide group. This hydrophilic group confers low lipophilicity and forms a unique polar bond with the HMGR enzyme, resulting in a significantly stronger binding affinity compared to other statins.[1] This superior binding is directly correlated with its potent efficacy in lowering LDL-C.[1]

The development of this compound came later, as part of life-cycle management and the exploration of alternative formulations. Watson Pharmaceuticals (now part of Teva) submitted a New Drug Application (NDA) for this compound tablets and received tentative FDA approval in 2011.[10] The rationale for developing a new salt form often involves seeking improved physicochemical properties, such as stability or manufacturability, or establishing a distinct market position. For this compound, the primary goal was to demonstrate bioequivalence to the established calcium salt, Crestor®, to provide a therapeutically equivalent alternative.[10]

Mechanism of Action: The HMG-CoA Reductase Pathway

Rosuvastatin exerts its lipid-lowering effects by competitively and reversibly inhibiting HMG-CoA reductase.[2][8][9][11] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol synthesis cascade known as the mevalonate pathway.[2][12][13]

The inhibition of this crucial step leads to a series of downstream effects:

-

Reduced Hepatic Cholesterol Synthesis: By blocking mevalonate production, rosuvastatin depletes the intracellular pool of cholesterol in liver cells (hepatocytes).[8][11]

-

Upregulation of LDL Receptors: In response to the reduced intracellular cholesterol, liver cells increase the expression of LDL receptors on their surfaces.[2][11][13]

-

Increased LDL-C Clearance: The increased number of LDL receptors enhances the uptake and clearance of LDL-C from the bloodstream into the liver, thereby lowering plasma LDL-C levels.[2][13]

Rosuvastatin also reduces the production of apolipoprotein B (ApoB), a key component of very-low-density lipoprotein (VLDL), which further contributes to the reduction of VLDL and triglycerides in the circulation.[8]

Signaling Pathway Diagram

Caption: HMG-CoA Reductase Pathway and Rosuvastatin's Point of Inhibition.

Synthesis and Manufacturing

The synthesis of rosuvastatin is a complex, multi-step process that requires precise stereochemical control to produce the correct enantiomer, as the pharmacological activity is highly stereospecific. Various synthetic routes have been patented and published. A common strategy involves the synthesis of two key fragments: the pyrimidine-based "head" group and the chiral dihydroxyheptenoate "side chain," which are then coupled.

A generalized synthetic approach is described below:

-

Synthesis of the Pyrimidine Core: This typically starts with building the substituted pyrimidine ring. For example, a key intermediate, 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carboxaldehyde, is synthesized.[14]

-

Synthesis of the Chiral Side Chain: The chiral side chain, containing the (3R, 5S)-dihydroxy stereocenters, is prepared separately. This often involves asymmetric synthesis techniques to ensure the correct stereochemistry. One patented method starts with (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate.[15]

-

Coupling Reaction: The pyrimidine aldehyde and the side chain fragment (often in the form of a phosphonium salt or a sulfone) are coupled together. A Wittig reaction or a Julia-Kocienski olefination are common methods used for this crucial carbon-carbon bond formation.[14][15]

-

Deprotection and Reduction: Protecting groups on the hydroxyl and carboxyl functions of the side chain are removed. The ketone on the side chain is stereoselectively reduced to a hydroxyl group.

-

Saponification and Salt Formation: The ester is hydrolyzed (saponified) to the carboxylic acid. Finally, the active rosuvastatin acid is converted to its desired salt form by reacting it with a soluble calcium or zinc salt, such as calcium chloride or zinc acetate.[14]

Synthetic Workflow Diagram

Caption: Generalized Synthetic Workflow for Rosuvastatin Salts.

Pharmacokinetics and Pharmacodynamics

Rosuvastatin exhibits a unique pharmacokinetic profile that contributes to its high efficacy and relatively low potential for certain drug-drug interactions.[8]

Pharmacokinetics (PK): The key PK parameters of rosuvastatin are summarized in the table below. It is characterized by a relatively long elimination half-life, allowing for once-daily dosing. Its bioavailability is approximately 20%, and it is extensively taken up by the liver, its primary site of action.[16][17] Metabolism is limited and occurs mainly via the CYP2C9 isoenzyme, with minimal involvement of the more common CYP3A4 enzyme.[8][16] This reduces the risk of interactions with drugs that are metabolized by CYP3A4, a common issue with other statins like atorvastatin and simvastatin.[8]

| Parameter | Value | Reference |

| Absolute Bioavailability | ~20% | [16][17] |

| Time to Peak (Tmax) | 3 - 5 hours | [16][18] |

| Plasma Protein Binding | ~88% (mainly albumin) | [16] |

| Volume of Distribution (Vd) | ~134 Liters | [16][17] |

| Metabolism | Limited (~10%); primarily by CYP2C9 | [8][16][17] |

| Primary Metabolite | N-desmethyl rosuvastatin (~1/6 to 1/2 activity) | [16] |

| Elimination Half-life (t1/2) | ~19 hours | [9][16] |

| Excretion | ~90% in feces (unchanged drug and metabolites) | [16][17] |

Table 1: Summary of Rosuvastatin Pharmacokinetic Parameters in Humans.

Pharmacodynamics (PD): Rosuvastatin is highly effective at lowering LDL-C. Its high affinity for HMG-CoA reductase results in potent, dose-dependent reductions in LDL-C levels.[8][9] Clinical studies have consistently shown that rosuvastatin produces greater reductions in LDL-C compared to milligram-equivalent doses of other statins like atorvastatin and simvastatin.[9] It also produces modest increases in HDL-cholesterol (HDL-C) and reductions in triglycerides.[13]

This compound vs. Rosuvastatin Calcium

The active therapeutic moiety of the drug is the rosuvastatin anion. The cation (calcium or zinc) serves as a counter-ion to form a stable salt. From a clinical and pharmacological standpoint, there is no significant difference between this compound and rosuvastatin calcium.[19] The development of this compound was pursued under a 505(b)(2) NDA pathway, which relies on the safety and efficacy data of a previously approved drug (the reference drug, rosuvastatin calcium). This pathway requires the new product to be bioequivalent to the reference product.

While no head-to-head clinical trials comparing the long-term cardiovascular outcomes of the two salt forms have been published, studies have shown that zinc supplementation does not enhance the lipid-lowering or anti-inflammatory effects of rosuvastatin.[20][21][22][23] This suggests that the zinc cation in the salt formulation is not expected to provide additional therapeutic benefits beyond its role as a counter-ion. The choice between the two salt forms is therefore primarily a matter of pharmaceutical formulation and market availability.

Clinical Efficacy

The clinical development program for rosuvastatin was extensive, demonstrating its efficacy and safety across a wide range of patient populations. The primary endpoint in most pivotal trials was the percentage change in LDL-C from baseline.

| Study/Trial Highlight | Dosage(s) | Key Finding | Reference |

| Dose-Ranging Studies | 5-40 mg/day | LDL-C reduction of 46% to 65% | [9][19] |

| Comparative Trials | 10-80 mg/day | Greater LDL-C reduction compared to atorvastatin, simvastatin, and pravastatin at equivalent doses. | [9] |

| JUPITER Trial | 20 mg/day | In patients with low LDL-C but elevated hs-CRP, rosuvastatin significantly reduced the incidence of major cardiovascular events. | N/A |

| ECLIPSE Study | Titrated up to 40 mg | Rosuvastatin 40 mg was more effective than atorvastatin 80 mg in reducing LDL-C. | [16] |

Table 2: Summary of Key Clinical Efficacy Data for Rosuvastatin.

Experimental Protocols

Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of this compound on HMG-CoA reductase activity.

Methodology:

-

Reagents and Materials: Recombinant human HMG-CoA reductase, HMG-CoA substrate, NADPH cofactor, reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT), this compound stock solution, and a microplate reader.

-